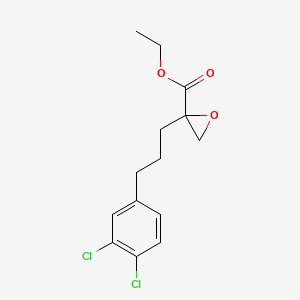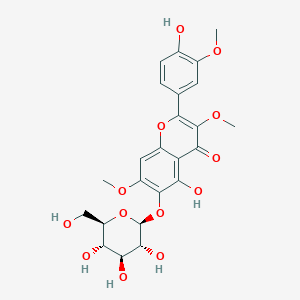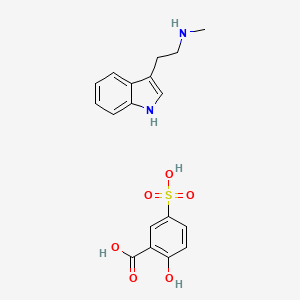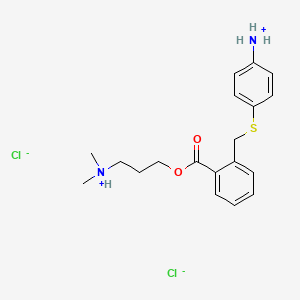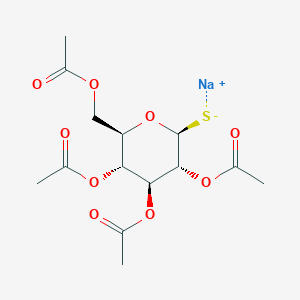
1-THIO-2,3,4,6-TETRA-O-ACETYL-Beta-D-GLUCOSE SODIUMSALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt, also known as 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose, is a derivative of glucose where the hydroxyl groups are acetylated and a thiol group is introduced at the anomeric carbon. This compound is commonly used in carbohydrate chemistry and glycosylation reactions due to its reactivity and stability.
Preparation Methods
The synthesis of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt typically involves the acetylation of glucose followed by the introduction of a thiol group. The general synthetic route includes:
Acetylation: Glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form tetra-O-acetyl glucose.
Thio-substitution: The acetylated glucose is then reacted with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group at the anomeric position
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, often forming glycosidic bonds with other sugar molecules or aglycones.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol. Common reagents used in these reactions include bases (e.g., sodium methoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride)
Scientific Research Applications
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a building block for the synthesis of glycoproteins and glycolipids.
Medicine: It is used in the development of drug delivery systems and as a precursor for bioactive compounds.
Industry: It is employed in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt involves its ability to form glycosidic bonds through the thiol group. This reactivity allows it to act as a glycosyl donor in glycosylation reactions, facilitating the formation of complex carbohydrates and glycoconjugates. The molecular targets and pathways involved include various enzymes and receptors that recognize and process glycosylated molecules .
Comparison with Similar Compounds
Similar compounds to 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt include:
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the thiol group and is less reactive in glycosylation reactions.
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Similar structure but with an ethyl group instead of a sodium salt, affecting its solubility and reactivity.
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside: Contains a cyanomethyl group, which alters its chemical properties and applications .
These comparisons highlight the unique reactivity and applications of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt in various fields.
Properties
Molecular Formula |
C14H19NaO9S |
|---|---|
Molecular Weight |
386.35 g/mol |
IUPAC Name |
sodium;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C14H20O9S.Na/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;/h10-14,24H,5H2,1-4H3;/q;+1/p-1/t10-,11-,12+,13-,14+;/m1./s1 |
InChI Key |
LXEHQVZADIAXPB-SXQUUHMTSA-M |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Na+] |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)



![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)

![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
